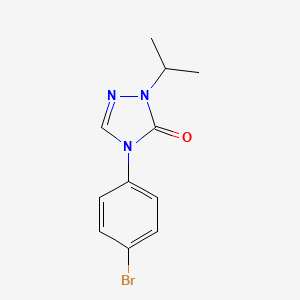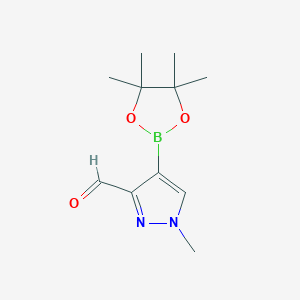
甲基4-氨基-3-(甲基氨基)苯甲酸酯
概述
描述
“Methyl 4-amino-3-(methylamino)benzoate” is a chemical compound used as a reagent in the synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5 . Its molecular formula is C9H11NO2 .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3-(methylamino)benzoate” involves the use of 3-methyl-4-nitrobenzoic acid. This acid is mixed with MeOH and 5% Pd/C. The mixture is then hydrogenated at 48 psi H2 for 24 hours. The catalyst is removed by suction filtration, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-(methylamino)benzoate” can be represented by the InChI code: 1S/C9H11NO2/c1-11-8-5-6 (9 (12)13-2)3-4-7 (8)10/h3-5,11H,10H2,1-2H3. The InChI key is VWGIBJGZLCERFV-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 4-amino-3-(methylamino)benzoate” is involved in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(methylamino)benzoate” is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 180.21 .科学研究应用
Neuroprotective Agent Synthesis
Methyl 4-amino-3-(methylamino)benzoate: is used in the synthesis of neuroprotective hydrazides, which are being researched for the treatment of Alzheimer’s disease .
Retinoid Research and Development
This compound is also involved in the research and development of diphenylamine-based retinoids .
安全和危害
“Methyl 4-amino-3-(methylamino)benzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with protective gloves, protective clothing, and eye/face protection. If inhaled, the victim should be moved to fresh air and kept at rest. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
属性
IUPAC Name |
methyl 4-amino-3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGIBJGZLCERFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728066 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(methylamino)benzoate | |
CAS RN |
616224-38-5 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-(methylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)
![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)

